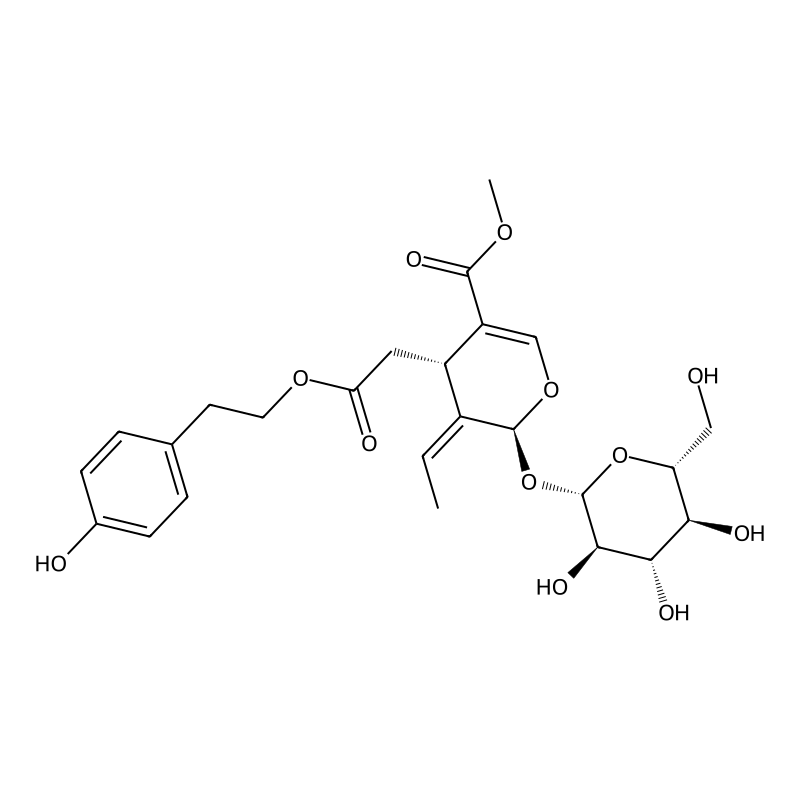

Ligstroside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ligstroside is a high-value secoiridoid glycoside featuring a tyrosol moiety esterified to an elenolic acid glucoside core. In industrial and analytical procurement, it is primarily sourced as a highly purified reference standard (≥95% purity) for quality control in the olive oil sector and as a direct chemical precursor for synthesizing downstream bioactive derivatives like oleocanthal [1]. Unlike its more abundant analog oleuropein, which contains a catechol (3,4-dihydroxyphenyl) group, ligstroside possesses a monophenolic (p-hydroxyphenyl) structure. This structural distinction governs its unique enzymatic hydrolysis pathways, altered oxidative stability, and specific utility in metabolomic profiling, making it an indispensable, non-substitutable material for targeted secoiridoid research and semisynthetic manufacturing [2].

Substituting ligstroside with the more commercially abundant oleuropein or crude olive leaf extracts fundamentally compromises both synthetic and analytical workflows. In semisynthesis, oleuropein cannot directly yield oleocanthal; its enzymatic or chemical hydrolysis strictly produces oleacein due to the retained ortho-diphenol group. Converting oleuropein to ligstroside requires a complex, low-yield (typically ~25%) four-step deoxygenation cascade [1]. Analytically, ligstroside and oleuropein generate distinct aglycone diastereomers with non-overlapping NMR chemical shifts and differing chromatographic retention times [2]. Consequently, utilizing oleuropein as a proxy standard for ligstroside-derived metabolites results in severe quantification errors in food chemistry and pharmacokinetics, necessitating the procurement of exact ligstroside standards.

Precursor Efficiency for Oleocanthal Semisynthesis

When targeting the production of oleocanthal or ligstroside aglycone, starting with pure ligstroside is significantly more efficient than utilizing oleuropein. Literature demonstrates that converting oleuropein to ligstroside requires a four-step semisynthetic cascade with an overall yield of only 25% [1]. In contrast, direct procurement of ligstroside enables a streamlined conversion to ligstroside aglycone in a single step with a 61% isolated yield, which can then be directly converted to oleocanthal.

| Evidence Dimension | Synthetic steps and yield to target aglycone |

| Target Compound Data | Ligstroside: 1 step to aglycone, 61% yield. |

| Comparator Or Baseline | Oleuropein: 5 steps to ligstroside aglycone, ~15% overall yield. |

| Quantified Difference | Procuring ligstroside eliminates 4 synthetic steps and increases relative aglycone yield by over 4-fold. |

| Conditions | Chemocatalytic semisynthesis using Er(OTf)3 in wet ACN under reflux. |

Procuring ligstroside directly bypasses inefficient deoxygenation steps, drastically reducing time and reagent costs for oleocanthal production.

qNMR Signal Resolution for Olive Oil Profiling

In quantitative NMR (qNMR) profiling of olive oil, ligstroside is required to accurately calibrate the measurement of its specific downstream aglycones. The aldehydic protons of ligstroside aglycone diastereomers resolve precisely at 9.49 and 9.55 ppm [1]. In contrast, the corresponding oleuropein aglycone protons appear at 9.51 and 9.58 ppm. Because these signals are distinct but closely spaced, oleuropein cannot be used as a proxy standard to integrate ligstroside-derived peaks.

| Evidence Dimension | 1H NMR aldehydic proton chemical shifts |

| Target Compound Data | Ligstroside aglycone derivatives: 9.49 and 9.55 ppm. |

| Comparator Or Baseline | Oleuropein aglycone derivatives: 9.51 and 9.58 ppm. |

| Quantified Difference | 0.02 to 0.03 ppm shift difference preventing peak overlap. |

| Conditions | qNMR analysis of olive oil extracts using syringaldehyde as an internal standard. |

Accurate quantification of specific sensory and bioactive markers in premium olive oils mandates the exact ligstroside standard to prevent signal misidentification.

Differential Enzymatic Hydrolysis Kinetics

Crude olive extracts contain mixtures of secoiridoids that undergo competitive enzymatic degradation during processing. Endogenous β-glucosidases exhibit a markedly higher binding affinity for oleuropein compared to ligstroside [1]. Consequently, in mixed extracts, oleuropein is rapidly hydrolyzed into oleacein, while ligstroside conversion lags. Procuring isolated ligstroside allows formulators and researchers to study its specific hydrolysis kinetics and optimize conditions (e.g., pH 5-5.5 for β-glucosidase) [2] without the competitive interference and rapid depletion characteristic of oleuropein-dominated crude matrices.

| Evidence Dimension | Enzyme substrate affinity and degradation rate |

| Target Compound Data | Pure Ligstroside: Controlled, predictable hydrolysis to ligstroside aglycone. |

| Comparator Or Baseline | Crude Extract (Oleuropein-rich): Skewed kinetics due to preferential oleuropein hydrolysis. |

| Quantified Difference | β-glucosidases preferentially hydrolyze oleuropein, making ligstroside degradation unpredictable in crude mixtures. |

| Conditions | Enzymatic biotransformation using endogenous olive β-glucosidases (optimal pH 5-5.5). |

Using pure ligstroside is critical for developing controlled biotransformation processes that require predictable enzymatic conversion rates.

Precursor for Oleocanthal Reference Material Synthesis

Due to the high cost and low extraction yield of natural oleocanthal, pure ligstroside is the optimal starting material for semisynthetic production. By utilizing targeted chemocatalysis, ligstroside is efficiently converted into ligstroside aglycone and oleocanthal, supporting the commercial supply of these high-value analytical standards without the severe yield penalties associated with oleuropein deoxygenation [1].

qNMR Calibration in Food Quality Control

Ligstroside is essential for calibrating qNMR and UHPLC-MS/MS instruments used in the certification of extra virgin olive oil. Its distinct chemical shifts (9.49 and 9.55 ppm) allow quality control laboratories to accurately quantify the specific ligstroside-to-oleocanthal ratio, a key metric for verifying the sensory pungency and health claims of premium oils [2].

Controlled Biotransformation and Formulation Studies

In the development of functional foods and nutraceuticals, isolated ligstroside is utilized to study the precise enzymatic conditions required to maximize its conversion into bioactive aglycones. Using the pure compound avoids the competitive enzymatic interference seen with oleuropein, enabling the optimization of pH and temperature parameters for industrial-scale bioprocessing.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Ríos JJ, Gil MJ, Gutiérrez-Rosales F. Solid-phase extraction gas chromatography-ion trap-mass spectrometry qualitative method for evaluation of phenolic compounds in virgin olive oil and structural confirmation of oleuropein and ligstroside aglycons and their oxidation products. J Chromatogr A. 2005 Nov 4;1093(1-2):167-76. Epub 2005 Oct 5. PubMed PMID: 16233882.

3: Andrewes P, Busch JL, de Joode T, Groenewegen A, Alexandre H. Sensory properties of virgin olive oil polyphenols: identification of deacetoxy-ligstroside aglycon as a key contributor to pungency. J Agric Food Chem. 2003 Feb 26;51(5):1415-20. PubMed PMID: 12590491.

4: Tasioula-Margari M, Tsabolatidou E. Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. Antioxidants (Basel). 2015 Aug 13;4(3):548-62. doi: 10.3390/antiox4030548. PubMed PMID: 26783843; PubMed Central PMCID: PMC4665431.

5: De Nino A, Mazzotti F, Perri E, Procopio A, Raffaelli A, Sindona G. Virtual freezing of the hemiacetal-aldehyde equilibrium of the aglycones of oleuropein and ligstroside present in olive oils from Carolea and Coratina cultivars by ionspray ionization tandem mass spectrometry. J Mass Spectrom. 2000 Mar;35(3):461-7. PubMed PMID: 10767778.

6: Gousiadou C, Kokubun T, Martins J, Gotfredsen CH, Jensen SR. Iridoid glucosides in the endemic Picconia azorica (Oleaceae). Phytochemistry. 2015 Jul;115:171-4. doi: 10.1016/j.phytochem.2015.01.010. Epub 2015 Feb 13. PubMed PMID: 25687603.

7: García-Villalba R, Tomás-Barberán FA, Fança-Berthon P, Roller M, Zafrilla P, Issaly N, García-Conesa MT. Targeted and Untargeted Metabolomics to Explore the Bioavailability of the Secoiridoids from a Seed/Fruit Extract (Fraxinus angustifolia Vahl) in Human Healthy Volunteers: A Preliminary Study. Molecules. 2015 Dec 11;20(12):22202-19. doi: 10.3390/molecules201219845. PubMed PMID: 26690403.

8: Vougogiannopoulou K, Lemus C, Halabalaki M, Pergola C, Werz O, Smith AB 3rd, Michel S, Skaltsounis L, Deguin B. One-step semisynthesis of oleacein and the determination as a 5-lipoxygenase inhibitor. J Nat Prod. 2014 Mar 28;77(3):441-5. doi: 10.1021/np401010x. Epub 2014 Feb 25. PubMed PMID: 24568174.

9: Fabiani R. Anti-cancer properties of olive oil secoiridoid phenols: a systematic review of in vivo studies. Food Funct. 2016 Oct 12;7(10):4145-4159. Review. PubMed PMID: 27713961.

10: Ahn JH, Shin E, Liu Q, Kim SB, Choi KM, Yoo HS, Hwang BY, Lee MK. Secoiridoids from the stem barks of Fraxinus rhynchophylla with pancreatic lipase inhibitory activity. Nat Prod Res. 2013;27(12):1132-5. doi: 10.1080/14786419.2012.711328. Epub 2012 Jul 30. PubMed PMID: 22840217.

11: Alagna F, Mariotti R, Panara F, Caporali S, Urbani S, Veneziani G, Esposto S, Taticchi A, Rosati A, Rao R, Perrotta G, Servili M, Baldoni L. Olive phenolic compounds: metabolic and transcriptional profiling during fruit development. BMC Plant Biol. 2012 Sep 10;12:162. doi: 10.1186/1471-2229-12-162. PubMed PMID: 22963618; PubMed Central PMCID: PMC3480905.

12: Rubio-Senent F, Martos S, García A, Fernández-Bolaños JG, Rodríguez-Gutiérrez G, Fernández-Bolaños J. Isolation and Characterization of a Secoiridoid Derivative from Two-Phase Olive Waste (Alperujo). J Agric Food Chem. 2015 Feb 4;63(4):1151-1159. doi: 10.1021/jf5057716. Epub 2015 Jan 23. PubMed PMID: 25574580.

13: Melliou E, Zweigenbaum JA, Mitchell AE. Ultrahigh-pressure liquid chromatography triple-quadrupole tandem mass spectrometry quantitation of polyphenols and secoiridoids in california-style black ripe olives and dry salt-cured olives. J Agric Food Chem. 2015 Mar 11;63(9):2400-5. doi: 10.1021/jf506367e. Epub 2015 Feb 26. PubMed PMID: 25668132.

14: Šarolić M, Gugić M, Friganović E, Tuberoso CI, Jerković I. Phytochemicals and other characteristics of Croatian monovarietal extra virgin olive oils from Oblica, Lastovka and Levantinka varieties. Molecules. 2015 Mar 9;20(3):4395-409. doi: 10.3390/molecules20034395. PubMed PMID: 25759956.

15: Vichi S, Cortés-Francisco N, Caixach J. Insight into virgin olive oil secoiridoids characterization by high-resolution mass spectrometry and accurate mass measurements. J Chromatogr A. 2013 Aug 2;1301:48-59. doi: 10.1016/j.chroma.2013.05.047. Epub 2013 May 25. PubMed PMID: 23791146.

16: Busnena BA, Foudah AI, Melancon T, El Sayed KA. Olive secoiridoids and semisynthetic bioisostere analogues for the control of metastatic breast cancer. Bioorg Med Chem. 2013 Apr 1;21(7):2117-27. doi: 10.1016/j.bmc.2012.12.050. Epub 2013 Jan 9. PubMed PMID: 23403296.

17: Romero-Segura C, Sanz C, Perez AG. Purification and characterization of an olive fruit beta-glucosidase involved in the biosynthesis of virgin olive oil phenolics. J Agric Food Chem. 2009 Sep 9;57(17):7983-8. doi: 10.1021/jf901293c. PubMed PMID: 19689134.

18: Zhao GQ, Xia JJ, Dong JX. [Glycosides from flowers of Jasminum officinale L. var. grandiflorum]. Yao Xue Xue Bao. 2007 Oct;42(10):1066-9. Chinese. PubMed PMID: 18229614.

19: Gómez-Alonso S, Salvador MD, Fregapane G. Phenolic compounds profile of cornicabra virgin olive oil. J Agric Food Chem. 2002 Nov 6;50(23):6812-7. PubMed PMID: 12405780.

20: Gómez Caravaca AM, Carrasco Pancorbo A, Cañabate Díaz B, Segura Carretero A, Fernández Gutiérrez A. Electrophoretic identification and quantitation of compounds in the polyphenolic fraction of extra-virgin olive oil. Electrophoresis. 2005 Sep;26(18):3538-51. PubMed PMID: 16167367.

Explore Compound Types